![molecular formula C19H25N3O4S2 B2442185 2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-17-1](/img/structure/B2442185.png)

2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

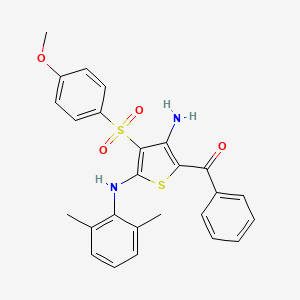

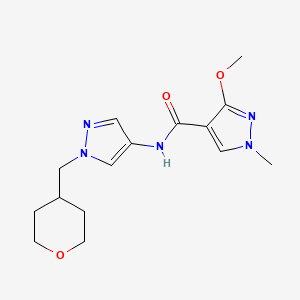

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. It also includes a benzamido group and a sulfamoyl group, which are attached to the thiophene ring . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Synthesis and Material Applications

The development of polyamides with ortho-phenylene units demonstrates the utility of related compounds in creating materials with high thermal stability, flexibility, and solubility in polar solvents. This research showcases the potential for using such compounds in the production of non-crystalline, transparent films suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

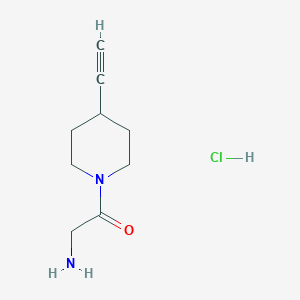

Biomedical Research

A study on thiophene-3-carboxamide derivatives highlights their antibacterial and antifungal activities, indicating a potential route for the development of new antimicrobial agents. This underscores the significance of structurally related compounds in pharmaceutical research, aiming to combat resistant microbial strains (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Polymer and Material Science

Research into polyamide and poly(amide-imide)s derived from bis(aminophenoxy) compounds, closely related to the specified chemical, has resulted in materials with notable thermal resistance and solubility. These findings contribute to the advancement of materials science, offering insights into the synthesis of polymers for high-performance applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Chemical Synthesis and Stability

The thermal decomposition of specific derivatives to produce compounds such as benzamide showcases the chemical reactions and stability of these molecules. Understanding these processes is crucial for the synthesis and design of new chemical entities with desired properties (Dickinson & Iddon, 1971).

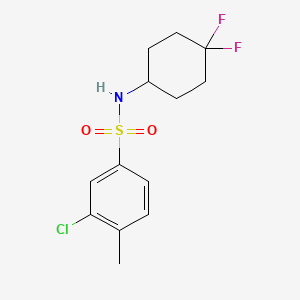

Enzyme Inhibition for Therapeutic Applications

Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have revealed nanomolar inhibitory activity, suggesting the therapeutic potential of similar compounds in treating conditions related to enzyme dysregulation. This line of research is critical for discovering new drugs with specific target interactions (Supuran, Maresca, Gregáň, & Remko, 2013).

Properties

IUPAC Name |

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S2/c1-5-6-11-22(4)28(25,26)15-9-7-14(8-10-15)18(24)21-19-16(17(20)23)12(2)13(3)27-19/h7-10H,5-6,11H2,1-4H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMYAEKKDTUXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)

![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)

![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2442120.png)